molecular formula C3H5N3O3 B11477463 Malonamide, 2-(hydroxyimino)- CAS No. 71721-66-9

Malonamide, 2-(hydroxyimino)-

Cat. No.: B11477463
CAS No.: 71721-66-9
M. Wt: 131.09 g/mol
InChI Key: NIGAUKVBFJZEHV-UHFFFAOYSA-N
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Description

Malonamide, 2-(hydroxyimino)-: is an organic compound with the molecular formula C3H5N3O3 It is a derivative of malonamide, characterized by the presence of a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of malonamide derivatives often involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and cost-effectiveness. The methods mentioned above are scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Malonamide, 2-(hydroxyimino)- can undergo oxidation reactions, where the hydroxyimino group is oxidized to form various products.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted amides.

Mechanism of Action

The mechanism of action of malonamide, 2-(hydroxyimino)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Malonamide: The parent compound, lacking the hydroxyimino group.

    N,N’-Diphenylmalonamide: A derivative with phenyl groups attached to the nitrogen atoms.

    Glycinamide: A structurally similar compound with a glycine moiety instead of the malonamide backbone.

Uniqueness:

Properties

IUPAC Name

2-hydroxyiminopropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O3/c4-2(7)1(6-9)3(5)8/h9H,(H2,4,7)(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGAUKVBFJZEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221943
Record name Malonamide, 2-(hydroxyimino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71721-66-9
Record name Malonamide, 2-(hydroxyimino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonamide, 2-(hydroxyimino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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